N-{[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(4-BROMO-2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a unique combination of bromine, chlorine, furan, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(4-BROMO-2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:
Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Bromine and Chlorine: The furan ring is then functionalized with bromine and chlorine atoms. This can be done through electrophilic aromatic substitution reactions using bromine and chlorine reagents.
Attachment of the Tetrazole Group: The tetrazole group is introduced via a cycloaddition reaction involving azide and nitrile precursors under thermal or catalytic conditions.
Final Assembly: The final step involves the coupling of the furan and tetrazole moieties through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(4-BROMO-2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-{[5-(4-BROMO-2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: It is explored for use in industrial processes, including catalysis and as a building block for complex organic synthesis.
Mechanism of Action
The mechanism of action of N-{[5-(4-BROMO-2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-{[5-(4-BROMO-2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE
- **N-{[5-(4-BROMO-2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE
Uniqueness
The uniqueness of N-{[5-(4-BROMO-2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE lies in its combination of bromine, chlorine, furan, and tetrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H13BrClN5O |
---|---|
Molecular Weight |
382.64 g/mol |
IUPAC Name |
N-[[5-(4-bromo-2-chlorophenyl)furan-2-yl]methyl]-2-ethyltetrazol-5-amine |
InChI |
InChI=1S/C14H13BrClN5O/c1-2-21-19-14(18-20-21)17-8-10-4-6-13(22-10)11-5-3-9(15)7-12(11)16/h3-7H,2,8H2,1H3,(H,17,19) |
InChI Key |
GRNAFNSEQBYYTM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)NCC2=CC=C(O2)C3=C(C=C(C=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.